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molecular formula C5H9N3 B1310917 1,5-dimethyl-1H-pyrazol-3-amine CAS No. 35100-92-6

1,5-dimethyl-1H-pyrazol-3-amine

Cat. No. B1310917
M. Wt: 111.15 g/mol
InChI Key: YGRLFMMSIGPOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202881B2

Procedure details

To a vial containing 1,5-dimethyl-1H-pyrazol-3-amine (13.60 mg, 0.122 mmol), Pd2(dba)3 (4.67 mg, 5.10 μmol), Xantphos (5.90 mg, 10.20 μmol), and cesium carbonate (100 mg, 0.306 mmol) was added N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45.8 mg, 0.102 mmol) in DME (1020 μL). The reaction mixture was sparged with argon for 5 min, the vial was capped, and the reaction mixture was heated at 90° C. 1 h. The reaction mixture was diluted with dichloromethane and vacuum filtered through Celite. The filtrate was concentrated in vacuo. The crude residue was purified via flash column chromatography using an ISCO 12 g column eluting with 1-10% MeOH/CH2Cl2). N,N-Dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (14 mg, 31.7% yield) was isolated as an off-white solid.
Quantity
13.6 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4.67 mg
Type
catalyst
Reaction Step One
Name
N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide
Quantity
45.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1020 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[CH:5][C:4]([NH2:8])=[N:3]1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+].[CH:57]1([N:60]([CH:79]2[CH2:81][CH2:80]2)[C:61]([C:63]2[N:76]([CH2:77][CH3:78])[C:66]3=[N:67][C:68](I)=[C:69]4[N:73]=[CH:72][N:71]([CH3:74])[C:70]4=[C:65]3[CH:64]=2)=[O:62])[CH2:59][CH2:58]1>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:79]1([N:60]([CH:57]2[CH2:58][CH2:59]2)[C:61]([C:63]2[N:76]([CH2:77][CH3:78])[C:66]3=[N:67][C:68]([NH:8][C:4]4[CH:5]=[C:6]([CH3:7])[N:2]([CH3:1])[N:3]=4)=[C:69]4[N:73]=[CH:72][N:71]([CH3:74])[C:70]4=[C:65]3[CH:64]=2)=[O:62])[CH2:81][CH2:80]1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
13.6 mg
Type
reactant
Smiles
CN1N=C(C=C1C)N
Name
Quantity
5.9 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
cesium carbonate
Quantity
100 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4.67 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide
Quantity
45.8 mg
Type
reactant
Smiles
C1(CC1)N(C(=O)C1=CC=2C(=NC(=C3C2N(C=N3)C)I)N1CC)C1CC1
Name
Quantity
1020 μL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sparged with argon for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the vial was capped
CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dichloromethane and vacuum
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified via flash column chromatography
WASH
Type
WASH
Details
eluting with 1-10% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N(C(=O)C1=CC=2C(=NC(=C3C2N(C=N3)C)NC3=NN(C(=C3)C)C)N1CC)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg
YIELD: PERCENTYIELD 31.7%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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